Chlorodifluoroacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

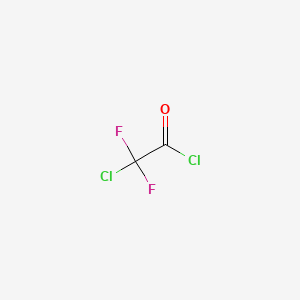

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-2,2-difluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F2O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPWOLJQERBBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059864 | |

| Record name | Chlorodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-24-5 | |

| Record name | 2-Chloro-2,2-difluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-chloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl chloride, 2-chloro-2,2-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodifluoroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodifluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Chlorodifluoroacetyl Chloride

An In-depth Technical Guide to the Synthesis and Purification of Chlorodifluoroacetyl Chloride

This compound (CClF₂COCl) is a pivotal, bifunctional reagent whose value in modern synthetic chemistry cannot be overstated. As a fluorinated acyl chloride, it serves as a critical building block for introducing the chlorodifluoroacetyl moiety into complex molecules. This functional group is of significant interest to researchers in medicinal and agrochemical development, where the unique electronic properties of fluorine atoms can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability[1]. This guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, grounded in established chemical principles and field-proven insights for professionals in chemical and pharmaceutical research.

Physicochemical Characteristics and Handling Imperatives

A thorough understanding of a reagent's properties is foundational to its safe and effective use. This compound is a corrosive, low-boiling point liquid that demands careful handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 354-24-5 | [1][2] |

| Molecular Formula | C₂Cl₂F₂O | [2][3] |

| Molecular Weight | 148.92 g/mol | [2][3] |

| Boiling Point | ~34 °C | [2] |

| Appearance | Colorless liquid | - |

| Hazard Profile | Corrosive, Toxic | [2][4] |

Core Safety Directives:

This compound is highly reactive and hazardous. It is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage[4]. The compound readily hydrolyzes upon contact with moisture to release hydrochloric acid, making it a potent lachrymator[4][5].

Mandatory Handling Protocols:

-

Ventilation: All manipulations must be conducted within a certified chemical fume hood[4][6].

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a full-face shield, and appropriate protective clothing[6][7].

-

Inert Atmosphere: Due to its reactivity with water, it should be handled and stored under a dry, inert atmosphere, such as nitrogen[4][6].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials, away from water and moisture[4][6].

Methodologies for Chemical Synthesis

Several synthetic pathways to this compound have been explored. The optimal choice depends on factors such as scale, available starting materials, and safety considerations. The primary routes originate from chlorodifluoroacetic acid or its derivatives and the oxidation of halogenated ethylenes.

Synthesis from Chlorodifluoroacetic Acid and Its Salts

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. However, this route presents significant practical challenges for this compound.

-

Mechanism: The direct reaction of chlorodifluoroacetic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is the most straightforward approach[8].

-

Causality of Experimental Challenges: Synthesis from the free acid is impractical on a larger scale because chlorodifluoroacetic acid is highly water-soluble and hygroscopic. Isolating and purifying this precursor in the required anhydrous state is difficult[8]. Similarly, using the anhydrous sodium salt of the acid also presents scale-up difficulties, as the salt is an intractable, hard solid that is thermally unstable during the necessary drying process[8]. These handling issues often lead to poor yields and product inconsistency, making this route less favorable for industrial or large-scale laboratory production.

Preferred Industrial Route: From Alkyl Chlorodifluoroacetate

A more robust and scalable method avoids the direct handling of the problematic acid or its salt. This process involves the reaction of an alkyl ester of chlorodifluoroacetic acid with chlorosulfonic acid. This is a convenient, one-step process that yields the desired acid chloride directly[8].

-

Reaction Principle: The ester is heated with chlorosulfonic acid. The chlorosulfonic acid acts as the chlorinating agent, converting the ester directly to the acyl chloride, which is then isolated by distillation as it is formed[8].

-

Expert Rationale: This method is superior because the starting material, typically an ethyl or methyl ester, is less hygroscopic and easier to handle than the free acid. The reaction can be run neat without additional solvents, and the product is distilled directly from the reaction mixture, simplifying the purification process and making it highly efficient for larger scales[8].

Alternative Route: Oxidation of 1,1-Dichloro-2,2-difluoroethylene (DCDFE)

Another potential synthetic pathway involves the oxidation of 1,1-dichloro-2,2-difluoroethylene (DCDFE). While direct, one-step oxidation to the acyl chloride is not widely documented in synthetic literature, a two-step process is chemically feasible.

-

Pathway Logic: DCDFE can be oxidized to its corresponding epoxide, which is then rearranged to form the acyl chloride. In biological systems, DCDFE is known to be metabolized via an oxidative pathway that yields chlorodifluoroacetic acid, demonstrating the susceptibility of the double bond to oxidation[9]. This suggests a synthetic parallel could be exploited using strong chemical oxidants.

-

Challenges: Controlling the oxidation to prevent the formation of byproducts or the carboxylic acid can be difficult. This route is less common and may require significant process optimization to be viable.

Table 2: Comparative Analysis of Primary Synthesis Routes

| Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| From Acid/Salt | Chlorodifluoroacetic Acid or its Sodium Salt | SOCl₂, PCl₅ | Conceptually simple | Difficult handling of hygroscopic, unstable precursors; poor scalability[8]. |

| From Ester | Alkyl Chlorodifluoroacetate | Chlorosulfonic Acid (ClSO₃H) | One-step process; scalable; avoids handling difficult precursors; high yield[8]. | Requires handling of highly corrosive chlorosulfonic acid. |

| From DCDFE | 1,1-Dichloro-2,2-difluoroethylene | Strong Oxidants | Utilizes a potentially accessible feedstock. | Less established; potential for byproduct formation; may require multiple steps. |

Detailed Experimental Protocol: Synthesis from Ethyl Chlorodifluoroacetate

This protocol is adapted from established and patented methodologies, representing a reliable and scalable approach[8].

dot

Caption: Synthesis workflow from ester to acyl chloride.

Materials & Equipment:

-

Ethyl chlorodifluoroacetate

-

Chlorosulfonic acid

-

A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a distillation head.

-

A spinning-band distillation column (for high-efficiency purification).

-

Heating mantle and magnetic stirrer.

-

Ice-cooled receiving flask.

Step-by-Step Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis.

-

Charging the Reactor: Charge the round-bottom flask with ethyl chlorodifluoroacetate.

-

Addition of Reagent: Slowly add at least one molar equivalent of chlorosulfonic acid to the ester via the dropping funnel. The addition may be exothermic and should be controlled.

-

Reaction: Heat the mixture with stirring. The reaction temperature should be gradually raised into the range of 120-200 °C[8].

-

Distillation: As the reaction proceeds, the lower-boiling this compound (b.p. ~34 °C) will begin to distill. Collect the distillate in the ice-cooled receiver.

-

Completion: Continue heating until the product ceases to distill. The reaction is driven to completion by the removal of the product from the reaction mixture.

-

Workup: The collected crude product can be used directly or subjected to further purification.

Purification and Characterization

Achieving high purity is essential for subsequent applications, especially in drug development.

High-Efficiency Fractional Distillation

The most effective method for purifying the volatile this compound is fractional distillation, ideally using a spinning-band column[8].

-

Principle: This technique provides a large surface area for repeated vaporization-condensation cycles, allowing for the efficient separation of components with close boiling points.

-

Protocol:

-

Transfer the crude distillate to a clean, dry distillation flask.

-

Assemble the spinning-band distillation apparatus.

-

Slowly heat the flask. Set the spinning band to the appropriate rotation speed.

-

Carefully collect the fraction that distills at a constant temperature of ~34 °C. Discard any initial (low-boiling) or final (high-boiling) fractions.

-

dot

Caption: Workflow for purification via fractional distillation.

Analytical Characterization

The identity and purity of the final product must be rigorously confirmed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for assessing purity and confirming the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR and ¹³C NMR can be used to confirm the fluorine and carbon environments, respectively, providing unambiguous structural verification.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show a characteristic strong absorption for the acyl chloride carbonyl (C=O) group, typically in the range of 1780-1815 cm⁻¹.

Conclusion

The synthesis of this compound is a process that requires careful selection of methodology to balance efficiency, safety, and scalability. While several routes exist, the conversion of alkyl chlorodifluoroacetate using chlorosulfonic acid represents the most practical and scalable approach, circumventing the significant handling challenges associated with the free acid precursor[8]. Purification via high-efficiency fractional distillation is critical to achieving the purity required for demanding applications in the pharmaceutical and agrochemical industries. Strict adherence to safety protocols is non-negotiable due to the compound's hazardous and reactive nature. This guide provides the foundational knowledge for researchers to produce and handle this valuable reagent with confidence and precision.

References

- 1. This compound | 354-24-5 [m.chemicalbook.com]

- 2. 354-24-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | C2Cl2F2O | CID 67713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 8. US4122115A - Preparation of chloro- and bromo-fluoroacetyl chloride - Google Patents [patents.google.com]

- 9. Nephrotoxicity and hepatotoxicity of 1,1-dichloro-2,2-difluoroethylene in the rat. Indications for differential mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 354-24-5 properties and hazards

An In-Depth Technical Guide to Chlorodifluoroacetyl Chloride (CAS 354-24-5): Properties, Hazards, and Safe Handling for Research Applications

Executive Summary

This compound (CAS 354-24-5) is a highly reactive, corrosive, and volatile liquid chemical intermediate. With a molecular formula of C₂Cl₂F₂O, it serves as a specialized reagent in the synthesis of advanced pharmaceutical and agrochemical compounds.[1][2] Its utility is derived from the chlorodifluoroacetyl moiety it introduces into target molecules. However, its high reactivity, particularly with nucleophiles such as water, is the source of its significant hazards. The compound is classified as Skin Corrosion Category 1B, causing severe skin burns and eye damage.[3][4] This guide provides a comprehensive overview of its physicochemical properties, detailed hazard analysis, and essential protocols for safe handling, emergency response, and use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound is a colorless, volatile liquid characterized by a low boiling point and a pungent odor.[3][5] Its high volatility at ambient temperatures contributes significantly to the risk of inhalation exposure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 354-24-5 | [1][3][6] |

| IUPAC Name | 2-chloro-2,2-difluoroacetyl chloride | [6][7] |

| Synonyms | Acetyl chloride, chlorodifluoro-; Difluorochloroacetyl chloride | [1][4][7] |

| Molecular Formula | C₂Cl₂F₂O | [1][6] |

| Molecular Weight | 148.92 g/mol | [1][5] |

| Appearance | Colorless volatile liquid with a pungent smell | [5] |

| Boiling Point | ~20 - 34 °C | [1][5][7] |

| Melting Point | 20 °C | [5][7] |

| Density | ~1.612 g/cm³ | [1][5] |

Applications in Chemical Synthesis

The primary utility of this compound is as a reactive intermediate in organic synthesis. It is used in the preparation of various derivatives for applications in medicine and the development of pesticides.[1][2] As an acyl chloride, it readily participates in reactions with a wide range of nucleophiles (alcohols, amines, etc.) to introduce the chlorodifluoroacetyl group, a valuable building block for creating complex fluorinated molecules.

Comprehensive Hazard Analysis

The hazards associated with this compound are a direct consequence of its chemical reactivity. It is classified as a corrosive substance that requires stringent handling protocols.

GHS Classification and Mechanism of Corrosivity

The compound is universally classified under the Globally Harmonized System (GHS) as causing severe skin and eye damage.[3]

-

Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Primary Hazard Statement: H314 - Causes severe skin burns and eye damage.[1][3][4]

-

Other Potential Hazard Statements: H332 - Harmful if inhaled; H335 - May cause respiratory irritation.[4]

Causality of Corrosivity: The severe corrosive action of this compound stems from its vigorous reaction with water. Upon contact with moisture, such as on skin, in the eyes, or within the respiratory tract, it rapidly hydrolyzes to form hydrochloric acid (HCl) and chlorodifluoroacetic acid. These byproducts are strong acids that cause immediate and severe chemical burns to biological tissue.

Caption: Relationship between chemical reactivity and primary hazard.

Routes of Exposure and First Aid

-

Inhalation: Harmful if inhaled, causing irritation to the respiratory system.[2][4] High concentrations of vapor can lead to severe respiratory damage.

-

First Aid: Immediately remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

-

-

Skin Contact: Causes severe, progressive burns and blistering.[3]

-

First Aid: Immediately take off all contaminated clothing. Drench the affected skin with running water for at least 15-20 minutes. Seek immediate medical attention.[3]

-

-

Eye Contact: Causes severe eye damage, potentially leading to permanent vision loss.

-

First Aid: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately transfer to a hospital for specialist examination.[3]

-

-

Ingestion: Causes severe burns to the mouth, throat, and stomach.

-

First Aid: Rinse mouth with water. Do NOT induce vomiting. Give a cup of water to drink. Seek immediate medical attention.[3]

-

Hazardous Decomposition

When involved in a fire or exposed to high heat, this compound can decompose to produce highly toxic and corrosive fumes, including:

-

Hydrogen Chloride (HCl)[3]

-

Hydrogen Fluoride (HF)[3]

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂)[3]

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Protocols for Safe Handling and Emergency Response

Due to the significant hazards, all work with this compound must be conducted with strict adherence to safety protocols.

Step-by-Step Protocol for Safe Laboratory Handling

-

Preparation and Engineering Controls:

-

All handling operations (opening, aliquoting, reacting) MUST be performed inside a certified chemical fume hood with sufficient ventilation.[3]

-

Ensure an emergency eye wash station and safety shower are immediately accessible and tested.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[3]

-

Hand Protection: Wear impermeable gloves (e.g., butyl rubber or a suitable laminate). Check glove manufacturer data for breakthrough times.

-

Skin Protection: Wear a chemically resistant lab coat and appropriate protective clothing to prevent any possibility of skin contact.[3]

-

Respiratory Protection: For emergency situations or where ventilation is inadequate, a self-contained breathing apparatus must be used.[3]

-

-

Chemical Transfer and Use:

-

Before use, visually inspect the container for any damage.

-

Use only glass or other compatible, dry apparatus. The presence of moisture will cause a pressure build-up due to HCl gas evolution.

-

Slowly add the reagent to the reaction mixture. Be prepared for an exothermic reaction.

-

-

Waste Disposal and Decontamination:

-

Never pour waste down the drain.

-

Slowly and carefully add excess this compound to a stirred, cooled neutralizing agent (e.g., sodium bicarbonate solution) in a fume hood.

-

All contaminated materials (gloves, pipette tips, etc.) must be collected in a labeled, sealed container for hazardous waste disposal.

-

Decontaminate all glassware and work surfaces after use.

-

Emergency Spill Response Workflow

A spill of this compound constitutes a serious emergency. Only trained personnel with appropriate PPE should respond.

Caption: Workflow for responding to a this compound spill.

Storage and Incompatibility

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[2] Keep containers tightly closed to prevent moisture entry.

-

Incompatible Materials: Avoid contact with:

Conclusion

This compound (CAS 354-24-5) is a valuable but highly hazardous chemical reagent. Its utility in synthesizing complex fluorinated compounds for research is offset by its severe corrosivity, which is driven by its rapid hydrolysis to form strong acids. Professionals in research, drug development, and other scientific fields must approach this compound with a thorough understanding of its reactivity and a commitment to rigorous safety protocols. The implementation of appropriate engineering controls, mandatory personal protective equipment, and well-rehearsed emergency procedures are not merely recommendations but absolute requirements for its safe use.

References

- 1. This compound | 354-24-5 [m.chemicalbook.com]

- 2. 354-24-5 | CAS DataBase [chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | C2Cl2F2O | CID 67713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 6. CAS 354-24-5 this compound 354245 | Chemical e-data Search [en.chem-edata.com]

- 7. echemi.com [echemi.com]

- 8. innospk.com [innospk.com]

Chlorodifluoroacetyl Chloride: A Mechanistic Guide to Acylation Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodifluoroacetyl chloride (CClF₂COCl) stands as a pivotal reagent in modern synthetic chemistry, prized for its ability to introduce the valuable chlorodifluoroacetyl moiety into a diverse range of molecular scaffolds. The strong electron-withdrawing nature of its halogen atoms imparts a high degree of electrophilicity to the carbonyl carbon, rendering it exceptionally reactive. This guide provides an in-depth exploration of the core mechanistic pathways governing its acylation reactions. We will dissect the nuances of nucleophilic acyl substitution on heteroatoms (O- and N-acylation) and electrophilic aromatic substitution on carbon nucleophiles (Friedel-Crafts C-acylation). The critical role of catalysts and bases, such as Lewis acids and pyridine, will be examined, moving beyond simple procedural steps to explain the causality behind their function. This document is intended to serve as a comprehensive resource for researchers in medicinal and agrochemical development, offering field-proven insights to harness the full synthetic potential of this versatile building block.

Introduction: The Synthetic Value of the Chlorodifluoroacetyl Group

The incorporation of fluorine and fluorinated groups into organic molecules is a cornerstone strategy in drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2] The chlorodifluoroacetyl group, in particular, is a valuable synthon. It not only introduces a difluoromethyl (-CF₂-) unit, a well-known bioisostere for ethers and other functional groups, but the presence of the chlorine atom provides a handle for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions.[1]

This compound is a highly reactive derivative of chlorodifluoroacetic acid, making it an efficient agent for introducing this group.[3][4] Its reactions are typically rapid and high-yielding, but a thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions, controlling selectivity, and troubleshooting synthetic challenges.

Core Acylation Mechanisms

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon. This reactivity manifests primarily through two distinct mechanistic pathways, depending on the nature of the nucleophile.

Nucleophilic Acyl Substitution: Acylation of Alcohols and Amines

The most common application of this compound is the acylation of heteroatom nucleophiles such as alcohols (to form esters) and amines (to form amides).[5][6] This transformation proceeds via a classic nucleophilic addition-elimination mechanism.[7][8][9][10]

The reaction is characterized by a two-stage process: an initial addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.[11][12]

-

Step 1: Nucleophilic Attack (Addition): The reaction initiates with the attack of a lone pair of electrons from the nucleophile (the oxygen in an alcohol or the nitrogen in an amine) on the electron-deficient carbonyl carbon of this compound.[13][14] This breaks the C=O pi bond, and the electrons move onto the oxygen atom, forming a transient tetrahedral intermediate with a negative charge on the oxygen.[11][12]

-

Step 2: Leaving Group Expulsion (Elimination): The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen reforms the C=O double bond. Concurrently, the C-Cl bond breaks, and the chloride ion is expelled as a good leaving group.[14][15]

-

Step 3: Deprotonation: The resulting product is protonated at the heteroatom (e.g., an oxonium or ammonium ion). A base present in the reaction mixture, often a second equivalent of the amine nucleophile or an added scavenger like pyridine, removes this proton to yield the neutral acylated product and a salt byproduct (e.g., an ammonium chloride or pyridinium chloride).[7][14]

The general mechanism is depicted below.

Caption: General mechanism for nucleophilic acylation of alcohols and amines.

In many acylation protocols, particularly with less reactive nucleophiles like alcohols, pyridine is added. Its function is twofold and critical for reaction efficiency.[16][17]

-

Nucleophilic Catalyst: Pyridine first acts as a nucleophile, attacking the highly reactive this compound to form an N-chlorodifluoroacetylpyridinium salt.[18][19] This intermediate is significantly more electrophilic and reactive than the parent acyl chloride. The subsequent attack by the alcohol or amine on this activated intermediate is much faster. This catalytic cycle regenerates the pyridine.

-

Stoichiometric Base: The reaction produces hydrogen chloride (HCl) as a byproduct.[5] Pyridine is a weak base that effectively neutralizes the generated HCl, forming pyridinium chloride.[16] This prevents the protonation of the amine nucleophile (which would render it non-nucleophilic) and drives the reaction equilibrium towards the products.[7]

Friedel-Crafts Acylation: C-Acylation of Arenes

When this compound is reacted with an aromatic or heteroaromatic compound in the presence of a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃), it undergoes a Friedel-Crafts acylation.[20][21] This electrophilic aromatic substitution reaction forms a C-C bond, attaching the chlorodifluoroacetyl group directly to the aromatic ring to produce aryl ketones.[22][23]

The mechanism involves the generation of a highly reactive electrophile, the acylium ion.[24]

-

Step 1: Acylium Ion Formation: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized chlorodifluoroacylium ion (CClF₂-C≡O⁺).[23][24]

-

Step 2: Electrophilic Attack: The potent acylium ion electrophile attacks the π-electron system of the aromatic ring. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[24][25]

-

Step 3: Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. The electrons from the C-H bond flow back into the ring, restoring its aromaticity and yielding the final aryl ketone product. The Lewis acid catalyst is regenerated in this step.[24]

It is critical to note that the ketone product can also act as a Lewis base and form a stable complex with the catalyst.[20][22] For this reason, Friedel-Crafts acylation reactions often require more than a catalytic amount, typically a stoichiometric equivalent or slight excess, of the Lewis acid.[20]

Caption: Key steps in the Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocols & Considerations

The translation of mechanistic understanding into practice requires robust experimental design. The choice of solvent, base, catalyst, and temperature is dictated by the substrate and the desired transformation.

Protocol 1: General Procedure for N-Acylation of a Primary Amine

This protocol describes a typical procedure for forming a chlorodifluoroacetamide derivative.

Workflow:

Caption: Standard laboratory workflow for the synthesis of an amide.

Causality Behind Choices:

-

Anhydrous Conditions: this compound reacts violently with water, so anhydrous solvents (like Dichloromethane, DCM) and an inert atmosphere (N₂) are essential to prevent hydrolysis of the starting material.[9][26]

-

Temperature Control: The reaction is highly exothermic.[8] Adding the acyl chloride at 0 °C controls the reaction rate, minimizes side reactions, and ensures safety.

-

Pyridine: As discussed, pyridine acts as both a catalyst and an acid scavenger, ensuring the reaction proceeds to completion.[16][18]

-

Aqueous Work-up: Quenching with a mild acid like ammonium chloride (NH₄Cl) neutralizes any remaining pyridine. The subsequent washes remove water-soluble byproducts like pyridinium hydrochloride.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Anisole

This protocol outlines the C-acylation of an activated aromatic ring.

Reagents & Conditions:

| Component | Molar Eq. | Purpose |

|---|---|---|

| Anisole | 1.0 | Aromatic Substrate |

| AlCl₃ | 1.2 | Lewis Acid Catalyst |

| CClF₂COCl | 1.1 | Acylating Agent |

| Dichloromethane (DCM) | - | Anhydrous Solvent |

| Temp. | 0 °C to RT | Reaction Control |

Step-by-Step Methodology:

-

To a flame-dried flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

-

Add anhydrous DCM and cool the resulting suspension to 0 °C.

-

Add this compound (1.1 eq) dropwise to the suspension and stir for 15 minutes to allow for pre-complexation.

-

Add a solution of anisole (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Stir vigorously until all solids dissolve. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography or recrystallization to afford the desired chlorodifluoroacetylated anisole.

Causality Behind Choices:

-

Stoichiometric Catalyst: More than one equivalent of AlCl₃ is used because the product ketone complexes with the catalyst, sequestering it from the reaction.[20][22]

-

Careful Quenching: The reaction is quenched by pouring it onto ice and acid. This is done cautiously to decompose the aluminum chloride complexes and hydrolyze any unreacted acyl chloride. The acid ensures the aluminum salts remain water-soluble.

-

Bicarbonate Wash: The wash with sodium bicarbonate neutralizes any remaining acid, including HCl.

Conclusion

This compound is a powerful and versatile reagent for the introduction of the CClF₂CO- moiety. Its acylation reactions are governed by well-understood, yet distinct, mechanistic principles. For O- and N-nucleophiles, the reaction proceeds via a nucleophilic addition-elimination pathway, which can be efficiently catalyzed and driven by bases like pyridine. For aromatic systems, a Lewis acid-mediated Friedel-Crafts reaction generates a potent acylium ion electrophile, leading to C-acylation. A mastery of these mechanisms allows the research scientist to make informed decisions about reaction conditions, enabling the rational design of synthetic routes for novel pharmaceuticals and agrochemicals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 354-24-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. US4122115A - Preparation of chloro- and bromo-fluoroacetyl chloride - Google Patents [patents.google.com]

- 5. savemyexams.com [savemyexams.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistrystudent.com [chemistrystudent.com]

- 15. youtube.com [youtube.com]

- 16. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 17. reddit.com [reddit.com]

- 18. echemi.com [echemi.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 21. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 22. Friedel-Crafts Acylation [organic-chemistry.org]

- 23. Friedel–Crafts Acylation [sigmaaldrich.com]

- 24. byjus.com [byjus.com]

- 25. Khan Academy [khanacademy.org]

- 26. Acylation reaction under the action of acyl chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

A Technical Guide to the Thermal Stability and Decomposition of Chlorodifluoroacetyl Chloride

Abstract

Chlorodifluoroacetyl chloride (CClF₂COCl) is a key building block in synthetic organic chemistry, particularly in the introduction of the difluoroacetyl group in the synthesis of pharmaceuticals and agrochemicals. Despite its utility, a comprehensive understanding of its thermal stability and decomposition pathways is critical for safe handling, process development, and risk assessment. This technical guide provides an in-depth analysis of the thermal stability of this compound, probable decomposition mechanisms, hazardous byproducts, and recommended experimental protocols for its characterization. Drawing upon data from analogous acyl chlorides and fundamental chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights for the safe and effective use of this reagent.

Introduction: The Chemical Profile of this compound

This compound is a colorless liquid with the chemical formula C₂Cl₂F₂O.[1][2] As an acyl chloride, it is characterized by its high reactivity, particularly towards nucleophiles. It is a corrosive substance that can cause severe skin burns and eye damage.[1][3] The presence of both chlorine and fluorine atoms on the α-carbon significantly influences its electronic properties and thermal stability.

While specific experimental data on the thermal decomposition of this compound is not extensively reported in publicly available literature, its reactivity can be inferred from related compounds and general principles of organic chemistry. This guide will leverage information on compounds such as chloroacetyl chloride and trichloroacetyl chloride to predict the thermal behavior of this compound.

Known Hazards and Handling Considerations

This compound is classified as a hazardous substance. It is corrosive and can cause severe burns to the skin and eyes.[1][3] Inhalation of its vapors can be harmful and may cause respiratory irritation.[1] Due to its reactivity with water, it may decompose upon exposure to moist air, liberating toxic and corrosive gases.

Key Safety Precautions:

-

Handling: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and amines.[4] The recommended storage temperature is typically at or below 8°C.[3]

-

Incompatibilities: Reacts violently with water, alcohols, bases, and amines.[4] Contact with metals in the presence of moisture can generate flammable hydrogen gas.

Predicted Thermal Decomposition Pathways

When subjected to elevated temperatures, this compound is expected to decompose, potentially through several pathways. The presence of α-halo substituents provides multiple avenues for elimination and rearrangement reactions. When heated to decomposition, it is known to emit highly toxic fumes of chlorine and fluorine-containing compounds.[5]

Based on theoretical studies of similar acyl chlorides, the following decomposition pathways are plausible:

-

Decarbonylation: The loss of carbon monoxide (CO) is a common decomposition route for acyl chlorides. This would likely proceed via a radical mechanism, initiated by the homolytic cleavage of the C-C bond.

-

Dehalogenation and Dehydrohalogenation: Although there are no α-hydrogens for dehydrochlorination, intermolecular reactions or reactions with trace impurities could lead to the elimination of Cl₂ or ClF.

-

Formation of Phosgene and Other Toxic Gases: In the presence of oxygen or at very high temperatures, the formation of highly toxic gases such as phosgene (COCl₂), hydrogen chloride (HCl), and hydrogen fluoride (HF) is a significant concern.[4][6]

The following diagram illustrates the potential primary decomposition pathways:

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂Cl₂F₂O | [1][2] |

| Molecular Weight | 148.92 g/mol | [1] |

| Boiling Point | 34°C | [3] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damageH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Phosgene, Hydrogen chloride gas, Hydrogen fluoride | [4][6] |

Experimental Protocols for Thermal Stability Assessment

To rigorously determine the thermal stability and decomposition profile of this compound, a series of analytical techniques should be employed. The following protocols provide a framework for such an investigation.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition and measure the associated enthalpy changes.

Methodology:

-

Hermetically seal a small, precisely weighed sample (1-5 mg) of this compound in a high-pressure stainless steel DSC pan. An inert atmosphere (e.g., nitrogen or argon) should be used.

-

Place the sealed pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) over a temperature range expected to encompass any thermal events (e.g., from ambient to 300°C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for exothermic events, which would indicate decomposition. The onset temperature of the first major exotherm is a critical indicator of thermal instability.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To correlate mass loss with the evolution of specific gaseous decomposition products.

Methodology:

-

Place a small, accurately weighed sample of this compound into a TGA crucible (platinum or ceramic).

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or helium) at a constant rate (e.g., 10 °C/min).

-

Continuously monitor the sample's mass as a function of temperature.

-

Couple the off-gas from the TGA furnace to a mass spectrometer via a heated transfer line.

-

Monitor the mass-to-charge ratios of the evolved gases to identify the decomposition products in real-time.

The following diagram outlines the experimental workflow for TGA-MS analysis:

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a cautious and informed approach based on the behavior of analogous compounds is essential for its safe handling and use. The primary thermal hazards are associated with its high reactivity, potential for rapid decomposition at elevated temperatures, and the evolution of toxic and corrosive gases, including phosgene, hydrogen chloride, and hydrogen fluoride. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize the thermal stability of this important reagent, ensuring safer laboratory practices and more reliable process scale-up.

References

- 1. This compound | C2Cl2F2O | CID 67713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 354-24-5 [m.chemicalbook.com]

- 3. 354-24-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. fishersci.com [fishersci.com]

- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Solubility & Reactivity Profile of Chlorodifluoroacetyl Chloride in Organic Solvents

An In-Depth Technical Guide

Abstract

Chlorodifluoroacetyl chloride (C₂Cl₂F₂O) is a highly reactive acyl chloride of significant interest in pharmaceutical and agrochemical synthesis due to the utility of the chlorodifluoroacetyl moiety. Effective use of this reagent is critically dependent on appropriate solvent selection, a decision governed not only by solubility but also by the compound's inherent reactivity. This guide provides drug development professionals and researchers with a comprehensive understanding of the solubility characteristics of this compound. We will move beyond simple miscibility to explore the crucial interplay between solvation and chemical compatibility. This document details the theoretical principles guiding solubility, presents a qualitative solubility profile, and provides a robust experimental protocol for quantitative determination under inert conditions, ensuring both reaction success and operational safety.

Introduction: The Challenge of Solvating Reactive Reagents

This compound is a low-boiling-point liquid (approx. 20°C) characterized by an electrophilic carbonyl carbon, making it a potent acylating agent.[1] Its utility in introducing the -C(O)CF₂Cl group is invaluable for modifying molecular properties such as lipophilicity and metabolic stability. However, this high reactivity is precisely what complicates solvent selection.

Unlike stable, inert solutes, the dissolution of an acyl chloride in many common organic solvents is not a simple physical process but a chemical reaction.[2] The primary consideration for any researcher is to select a medium that dissolves the reagent to a sufficient concentration without promoting its degradation. This guide is structured to navigate this challenge, providing both predictive insights and empirical methodologies.

Molecular Structure and Solubility Predictions

The solubility of a compound is dictated by the principle of "like dissolves like." The molecular structure of this compound—possessing a highly polar acyl chloride functional group and a halogenated, less polar ethyl fragment—suggests a nuanced solubility profile.

-

Polarity: The molecule has a significant dipole moment due to the electronegative oxygen, chlorine, and fluorine atoms.[3][4] This suggests an affinity for polar solvents.

-

Hydrogen Bonding: this compound cannot act as a hydrogen bond donor. It can act as a weak hydrogen bond acceptor through its oxygen and halogen atoms, but this interaction is often overshadowed by its reactivity.

-

Reactivity: The key feature is the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.[5] This makes it fundamentally incompatible with protic solvents and other nucleophilic solvent types.

Based on these characteristics, we can predict its behavior in major solvent classes.

Solvent Compatibility: The Critical Distinction Between Dissolution and Reaction

The most critical aspect of handling this compound is understanding its violent reactivity with nucleophilic solvents. This reactivity profile dictates which solvents are suitable for creating stable solutions versus those that will consume the reagent.

Protic Solvents (Unsuitable)

Protic solvents contain acidic protons, most commonly in hydroxyl (-OH) or amine (-NH) groups. These solvents are strong nucleophiles and react vigorously and exothermically with acyl chlorides.[2][6]

-

Alcohols (e.g., Methanol, Ethanol): React instantly to form esters and hydrogen chloride (HCl) gas.[7] This is not a dissolution but a rapid solvolysis reaction.

-

Water: Reacts violently to hydrolyze the acyl chloride back to the corresponding carboxylic acid (chlorodifluoroacetic acid) and HCl.[8] For this reason, all handling and solvents must be under strictly anhydrous conditions.[9][10]

Aprotic Nucleophilic Solvents (Generally Unsuitable)

Some aprotic solvents can still act as nucleophiles and are therefore incompatible.

-

Amines (e.g., Pyridine, Triethylamine): While often used as HCl scavengers in reactions, they will react readily with the acyl chloride to form amides. They should not be considered inert solvents for this reagent.

-

Ketones (e.g., Acetone, MEK): While generally less reactive than alcohols, ketones can undergo enolization or direct acylation, especially in the presence of catalysts or impurities. Their use is not recommended without specific validation.[11][12]

Recommended Aprotic, Non-Nucleophilic Solvents

The most suitable solvents are those that are aprotic and non-nucleophilic, capable of solvating the molecule without reacting.

-

Chlorinated Hydrocarbons (e.g., Dichloromethane (DCM), Chloroform): These are often excellent choices. Their polarity is sufficient to dissolve the acyl chloride, and they are non-reactive. DCM is particularly useful due to its volatility, which simplifies product isolation.[13]

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): These nonpolar solvents can be effective, though solubility may be lower than in chlorinated solvents. They are suitable for reactions where a nonpolar environment is required.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Ethers are polar aprotic solvents and can be used, but extreme caution is required. They must be rigorously dried, as any water will cause decomposition. Furthermore, acyl chlorides can react with ethers in the presence of certain metal salts, although this is less common.[8] THF, in particular, must be peroxide-free.

-

Saturated Hydrocarbons (e.g., Hexanes, Heptane): These are nonpolar solvents and are expected to be poor solvents for the polar this compound. They are more likely to be used as anti-solvents for crystallization or precipitation.

Qualitative Solubility and Compatibility Table

The following table summarizes the predicted solubility and critical compatibility information for this compound. "Solubility" here refers to the ability to form a stable solution in the absence of reaction.

| Solvent Class | Representative Solvents | Predicted Solubility | Reactivity & Compatibility Notes |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | N/A | Highly Reactive & Incompatible. Reacts violently via solvolysis to produce acids or esters and HCl gas.[2][6][8] |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Acetonitrile | High | Excellent Compatibility (DCM, Chloroform). Acetonitrile is generally compatible but must be anhydrous. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Use with Extreme Caution. Must be rigorously anhydrous and peroxide-free. Potential for side reactions under certain conditions.[8] |

| Aromatic | Toluene, Benzene, Xylenes | Medium | Good Compatibility. Suitable for reactions requiring non-polar conditions. Must be anhydrous. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Medium to High | Not Recommended. Potential for reaction via enolates or direct acylation.[11] |

| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low | Good Compatibility. Primarily useful as anti-solvents or for reactions requiring very low polarity. |

| Amides/Amines | Dimethylformamide (DMF), Pyridine | N/A | Highly Reactive & Incompatible. Reacts to form amides. DMF can act as a catalyst for decomposition.[14] |

Experimental Protocol: Gravimetric Determination of Solubility

Determining the precise solubility of this compound requires a carefully controlled experiment that rigorously excludes atmospheric moisture.

Objective: To determine the solubility (in g/100 mL or mol/L) of this compound in a selected anhydrous aprotic solvent at a specific temperature.

Pillar of Trustworthiness: This protocol is a self-validating system. The final evaporation step to constant weight confirms that the measured mass is solely that of the solute and that no solvent or volatile reaction byproducts remain. The use of an inert atmosphere at all stages prevents hydrolysis, ensuring the integrity of the solute.[14]

Materials and Equipment

-

This compound (CAS 354-24-5)[15]

-

High-purity, anhydrous solvent (e.g., Dichloromethane)

-

Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)

-

Oven-dried glassware: several vials with septa, gas-tight syringes, volumetric flasks, filtering cannula

-

Analytical balance (±0.1 mg)

-

Temperature-controlled bath or stirrer plate

-

Vortex mixer

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility under inert conditions.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): All steps must be performed in a glovebox or using Schlenk techniques.

-

Oven-dry all necessary glassware (vials, flasks, etc.) at >120°C for at least 4 hours and transfer to the inert atmosphere of the glovebox to cool.

-

Using an analytical balance, weigh several clean, dry vials and record their tare weights.

-

-

Creating the Saturated Solution:

-

Dispense a precise volume (e.g., 5.00 mL) of the chosen anhydrous solvent into a vial.

-

Causality: Add this compound dropwise while stirring. Continue adding until a small amount of an undissolved phase persists. Adding excess solute is essential to ensure the solution is fully saturated.

-

Seal the vial tightly. Place it in a temperature-controlled bath set to the desired temperature (e.g., 25.0°C).

-

Stir the suspension vigorously for at least 2 hours to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Stop stirring and allow the excess solute to settle completely, leaving a clear supernatant.

-

Using a pre-purged, gas-tight syringe fitted with a filter cannula, carefully withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant. Avoid drawing up any undissolved material.

-

Transfer this aliquot to one of the pre-weighed tare vials. Seal and weigh it immediately. The difference from the tare weight is the mass of the solution.

-

Under a gentle stream of nitrogen, carefully evaporate the solvent.

-

Once the bulk solvent is removed, place the vial under a high vacuum for at least 1 hour to remove all traces of solvent and any potential volatile byproducts, drying to a constant weight.

-

Weigh the vial again. The difference between this final mass and the tare mass is the mass of the dissolved this compound.

-

-

Calculation:

-

Solubility ( g/100 mL): (Mass of solute / Volume of aliquot) * 100

-

Solubility (mol/L): (Mass of solute / Molar Mass) / (Volume of aliquot in L)

-

Molar Mass of C₂Cl₂F₂O = 148.92 g/mol .[1]

-

-

Safety and Handling

This compound is a corrosive and hazardous chemical that requires stringent safety protocols.

-

Corrosivity: Causes severe skin burns and eye damage.[3][16] Always handle in a chemical fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[10][17]

-

Inhalation: Harmful if inhaled and may cause respiratory irritation.[16] Ensure work is performed in a well-ventilated area, preferably a fume hood.[18]

-

Reactivity with Water: Reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[8] All operations must be conducted under anhydrous conditions, and the compound should be stored under an inert atmosphere in a cool, dry place away from incompatible materials like alcohols and bases.[9][17]

Logical Relationship: Solvent Choice and Outcome

The decision-making process for solvent selection can be visualized as a clear binary choice based on the solvent's chemical nature.

Caption: Decision pathway for solvent selection based on proticity.

Conclusion

The successful use of this compound in organic synthesis is fundamentally dependent on a nuanced understanding of its solubility and reactivity. While highly soluble in many polar aprotic solvents like dichloromethane and ethers, it is violently reactive with all protic solvents. The selection of an appropriate solvent is therefore a matter of ensuring chemical compatibility to achieve true solvation rather than reactive decomposition. For researchers requiring precise concentration data, the provided gravimetric protocol offers a reliable, self-validating method for quantifying solubility under the necessary anhydrous and inert conditions. By prioritizing safety and understanding the chemical principles outlined in this guide, scientists can effectively harness the synthetic potential of this valuable reagent.

References

- 1. chembk.com [chembk.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. This compound | C2Cl2F2O | CID 67713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | 354-24-5 [m.chemicalbook.com]

- 16. This compound | C2Cl2F2O | CID 67713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. nj.gov [nj.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Material safety data sheet for 2-chloro-2,2-difluoroacetyl chloride

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-2,2-difluoroacetyl chloride

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safe handling, storage, and emergency procedures for 2-chloro-2,2-difluoroacetyl chloride (CAS No. 354-24-5). Moving beyond a standard safety data sheet, this document elucidates the chemical principles behind the hazards and protocols, ensuring a culture of proactive safety and scientific integrity in the laboratory.

Section 1: Chemical Identity and Physicochemical Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its safe and effective use in research and development. 2-Chloro-2,2-difluoroacetyl chloride is a highly reactive acyl chloride, a functional group that dictates its primary hazards and handling requirements.

Nomenclature and Identification:

-

Systematic Name: 2-chloro-2,2-difluoroacetyl chloride[1]

-

Common Synonyms: Chlorodifluoroacetyl chloride[1]

Physicochemical Data:

The low boiling point and melting point near room temperature indicate that this substance can be volatile, increasing the risk of inhalation exposure. Its density, being significantly higher than water, has implications for spill containment procedures.

| Property | Value | Source(s) |

| Boiling Point | 34 °C | [2] |

| Melting Point | 20 - 27 °C | [2][4] |

| Density | ~1.612 g/cm³ | [2][5] |

| Appearance | Colorless Liquid |

Section 2: Hazard Identification and Mechanistic Understanding

2-Chloro-2,2-difluoroacetyl chloride is classified as a corrosive and irritant substance.[1] The primary driver for its hazardous nature is the high reactivity of the acyl chloride functional group, particularly with nucleophiles like water.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1A/1B[1]

-

Serious Eye Damage/Irritation: Category 1[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System Irritation)[1]

-

Acute Toxicity (Inhalation): Potential Hazard[1]

Hazard Statements:

The Chemistry Behind the Hazard: Hydrolysis

The core directive for safe handling is rooted in preventing the hydrolysis of the acyl chloride. When 2-chloro-2,2-difluoroacetyl chloride comes into contact with water—even ambient humidity in the air—it undergoes a rapid, exothermic reaction to form hydrochloric acid (HCl) and 2-chloro-2,2-difluoroacetic acid. Both of these products are highly corrosive and are the true causative agents of the severe tissue damage observed upon exposure.

Caption: Hydrolysis of 2-chloro-2,2-difluoroacetyl chloride.

This reaction mechanism explains why the substance is so damaging. Contact with moist tissues, such as skin, eyes, or the respiratory tract, initiates this chemical transformation directly on the tissue surface, leading to immediate and severe chemical burns.

Section 3: Proactive Safety Protocols: Handling and Storage

Given its reactivity, all handling procedures are designed to operate within a strictly controlled, moisture-free environment.

Mandatory Handling Protocol:

-

Preparation: Before handling, ensure an emergency eyewash station and safety shower are unobstructed and functional.[7] Confirm the laboratory's ventilation, preferably a chemical fume hood, is operating correctly.

-

Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 5. This is non-negotiable.

-

Inert Atmosphere: Whenever possible, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with ambient moisture.

-

Dispensing: Use only glass or PTFE/Teflon syringes and cannulas for transfers. Metal spatulas or needles can be corroded by the acid byproducts. Weighing should be done rapidly, or the material should be dispensed by volume.

-

Reaction Setup: Add the acyl chloride slowly and dropwise to the reaction mixture. The high reactivity can lead to a dangerous buildup of heat and pressure if added too quickly. Ensure the reaction vessel is adequately cooled and vented.

-

Post-Handling: Tightly seal the reagent container immediately after use.[7] Decontaminate any surfaces with a dry solvent (e.g., acetone) followed by a bicarbonate solution wash.

-

Hygiene: Wash hands and arms thoroughly with soap and water after handling is complete, even if no direct contact occurred.[7]

Storage Requirements:

Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[8]

-

Container: Keep the container tightly closed to prevent moisture ingress.[7]

-

Incompatibilities: Segregate from water, alcohols, bases, and oxidizing agents.[7] The reaction with these substances can be violent and exothermic.

Section 4: Reactive Safety Protocols: Emergency Procedures

When engineering controls and handling protocols fail, a rapid and correct response is vital to mitigating harm.

First-Aid Measures:

The immediate priority in any exposure is to remove the individual from the source and flush the affected area to dilute and remove the reacting chemical.

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[8] A safety shower is ideal. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[8]

-

Contraindicated Media: Avoid using a direct stream of water, as it will react violently with the substance, potentially worsening the situation. Water spray or fog may be used to cool exposed containers if applied from a safe distance.[7]

-

Specific Hazards: Thermal decomposition in a fire will generate highly toxic and corrosive gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[7] Firefighters must wear gas-tight chemical protective clothing and a self-contained breathing apparatus (SCBA).[7]

Accidental Release Measures:

A spill of this material is a serious incident that requires a calm, methodical response by trained personnel.

Caption: Workflow for responding to a chemical spill.

Section 5: Exposure Control and Personal Protective Equipment (PPE)

Exposure must be minimized through a combination of robust engineering controls and appropriate PPE. The causality is clear: create physical barriers to prevent the chemical from contacting any part of the body.

Engineering Controls:

-

Ventilation: All work must be conducted in a certified chemical fume hood to control vapor exposure.[8]

-

Safety Equipment: Emergency eyewash fountains and safety showers must be immediately accessible in the work area.[7]

Personal Protective Equipment (PPE) Summary:

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles and a full-face shield. | Protects against splashes to the eyes and face.[8] |

| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect for tears or holes before each use. | Prevents skin contact. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact.[8] |

| Body | Flame-retardant, chemical-resistant lab coat or apron. Closed-toe shoes are mandatory. | Protects skin on the body from splashes and spills.[8] |

| Respiratory | In case of inadequate ventilation or for emergency response, a full-face respirator with appropriate cartridges (e.g., for acid gas and organic vapor) is required.[8] | Prevents inhalation of corrosive vapors and their reaction products in the respiratory tract. |

Section 6: Toxicological and Ecological Profile

Toxicological Information: The primary toxicological effect is severe corrosion of tissues upon contact.[1] Symptoms of inhalation exposure include coughing, shortness of breath, headache, and nausea, resulting from damage to the mucous membranes and upper respiratory tract.[7] Specific quantitative toxicity data (e.g., LD50) for this compound is not readily available.

Ecological Information: Data on the environmental fate and ecotoxicity of 2-chloro-2,2-difluoroacetyl chloride is limited. However, due to its violent reaction with water, it is expected to hydrolyze rapidly upon release into an aquatic environment, forming corrosive acids. This would cause a localized decrease in pH, which is harmful to aquatic life. Discharge into the environment must be avoided.[8]

Section 7: Disposal Considerations

This material and its containers must be treated as hazardous waste.

-

Procedure: Do not dispose of it down the drain. Collect waste material in a designated, properly labeled, and sealed container.

-

Method: Arrange for disposal through a licensed professional waste disposal service. The preferred method is incineration in a facility equipped with an afterburner and scrubber to neutralize the hazardous decomposition products.[7]

Section 8: Transport Information

This substance is regulated for transport due to its corrosive nature.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT/IATA/IMDG | UN3265 | Corrosive liquid, acidic, organic, n.o.s. (2-Chloro-2,2-difluoroacetyl chloride) | 8 | II |

Source: Based on data for corrosive acidic liquids.[2][9]

References

- 1. This compound | C2Cl2F2O | CID 67713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 354-24-5 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 354-24-5 | CAS DataBase [chemicalbook.com]

- 6. This compound | 354-24-5 [m.chemicalbook.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

The Synthetic Versatility of Chlorodifluoroacetyl Chloride: A Technical Guide for Organic Chemists

Abstract

Chlorodifluoroacetyl chloride (CF2ClCOCl) stands as a pivotal reagent in modern organic synthesis, offering a gateway to a diverse array of fluorinated molecules. Its unique trifunctional nature—possessing an acyl chloride, a dichlorodifluoromethyl group, and the potential to generate difluoroketene in situ—renders it an invaluable tool for the strategic introduction of fluorine into complex molecular architectures. This technical guide provides an in-depth exploration of the core reactions of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its application in the synthesis of valuable compounds, thereby offering a comprehensive resource for harnessing the full synthetic potential of this versatile building block.

Introduction: The Unique Profile of this compound

This compound is a colorless to light yellow liquid with a pungent odor. Its heightened reactivity stems from the electron-withdrawing nature of the two fluorine atoms and the chlorine atom on the α-carbon, which significantly enhances the electrophilicity of the carbonyl carbon. This makes it a highly reactive acylating agent, susceptible to attack by a wide range of nucleophiles. Furthermore, the presence of the α-chloro substituent allows for its elimination under basic conditions to generate the highly reactive intermediate, difluoroketene (F2C=C=O). This dual reactivity profile is the cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-chloro-2,2-difluoroacetyl chloride |

| CAS Number | 354-24-5 |

| Molecular Formula | C2Cl2F2O |

| Molecular Weight | 148.92 g/mol |

| Boiling Point | 34 °C |

| Density | 1.55 g/mL |

Core Reactivity and Mechanistic Insights

The reactions of this compound can be broadly categorized into two main pathways: nucleophilic acyl substitution at the carbonyl carbon and the generation of difluoroketene for subsequent cycloaddition reactions.

Nucleophilic Acyl Substitution: A Gateway to Fluorinated Amides, Esters, and Ketones

Similar to other acyl chlorides, this compound readily undergoes nucleophilic acyl substitution. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group.[1] The strong inductive effect of the α-fluorine and chlorine atoms makes the carbonyl carbon exceptionally electrophilic, often leading to rapid and high-yielding reactions.[2]

The reaction of this compound with primary and secondary amines provides a straightforward route to N-(chlorodifluoroacetyl)amides. These products are not only stable compounds in their own right but also serve as versatile intermediates for further transformations.[3] The acetamido linker introduced is a common motif in bioactive molecules, including anticancer, antibiotic, and antiviral agents.[3]

Experimental Protocol: General Procedure for the N-Acylation of an Amine [4]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).

-

Base Addition: Add a non-nucleophilic base (1.1-1.5 eq.), such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), to the solution to act as an HCl scavenger.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add this compound (1.0-1.2 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the N-acylation of amines with this compound.

The Friedel-Crafts acylation of aromatic compounds with this compound, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl3), provides access to aryl chlorodifluoromethyl ketones.[5][6] These compounds are valuable precursors for various pharmaceuticals and agrochemicals. The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate.[7]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [8]

-

Reaction Setup: To a stirred suspension of a Lewis acid (e.g., AlCl3, 1.1-1.5 eq.) in an anhydrous inert solvent (e.g., DCM or 1,2-dichloroethane) at 0 °C under an inert atmosphere, add this compound (1.0-1.2 eq.) dropwise.

-

Acylium Ion Formation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Arene: Add the aromatic substrate (1.0 eq.) to the reaction mixture, either neat or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or distillation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. websites.umich.edu [websites.umich.edu]

The Ascendancy of Fluorine: A Technical Guide to Chlorodifluoroacetyl Chloride as a Premier Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals